14(15)-Eet-SI

Übersicht

Beschreibung

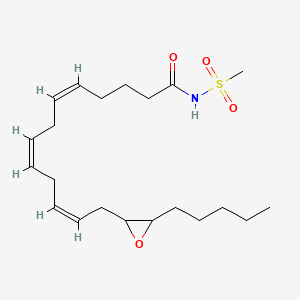

14(15)-EET-SI, also known as 14,15-epoxyeicosa-5Z,8Z,11Z,13E-tetraenoic acid synthase inhibitor, is a novel compound that has recently been studied for its potential therapeutic applications. 14,15-EET-SI is a synthetic inhibitor of the enzyme 14,15-epoxyeicosa-5Z,8Z,11Z,13E-tetraenoic acid synthase (EET-SI). This enzyme plays a role in the production of the bioactive eicosanoids, which are involved in a wide range of biological processes, including inflammation and cell signaling. 14,15-EET-SI has been shown to inhibit the synthesis of the bioactive eicosanoids, which has led to its evaluation as a potential therapeutic agent for various diseases.

Wissenschaftliche Forschungsanwendungen

Cancer Research : Luo et al. (2018) investigated the role of 14,15-EET in breast cancer cell epithelial-mesenchymal transition (EMT) and drug resistance, finding that 14,15-EET increases integrin αvβ3 expression, leading to activation of the FAK/PI3K/AKT cascade. This suggests that inhibiting 14,15-EET or deactivating the integrin αvβ3/FAK/PI3K/AKT pathway could potentially reverse EMT and cisplatin resistance in breast cancer cells (Luo et al., 2018).

Neurology and Stroke Research : Zhao et al. (2021) explored the effect of 14,15-EET on neuronal parthanatos induced by cerebral ischemia and reperfusion. They found that 14,15-EET could reduce brain injury and neuronal apoptosis by enhancing the expression of antioxidant genes and reducing the generation of reactive oxygen species (Zhao et al., 2021).

Renal Physiology : A study by Chen et al. (1998) demonstrated that 14,15-EET and its sulfonimide derivatives stimulate tyrosine phosphorylation and induce mitogenesis in renal epithelial cells. This suggests a role for EETs, particularly 14,15-EET, in renal cell growth and function (Chen et al., 1998).

Cardiovascular Research : Yang et al. (2007) investigated 14,15-EET agonists as tools for studying EET metabolism and binding. They found these analogs to be full 14,15-EET agonists, providing insights into the biological effects of EETs in cardiovascular systems (Yang et al., 2007).

Cell Biology and Apoptosis : Zhang et al. (2011) reported that exogenous 14,15-EET can inhibit apoptosis and stimulate proliferation in human carcinoma cells, suggesting its potential role in cell biology and cancer research (Zhang et al., 2011).

Pharmacology and Drug Development : Falck et al. (2014) explored the use of 14,15-EET analogs for vasorelaxation and inhibition of soluble epoxide hydrolase. These studies are essential in developing potent and specific drug candidates for various physiological functions (Falck et al., 2014).

Eigenschaften

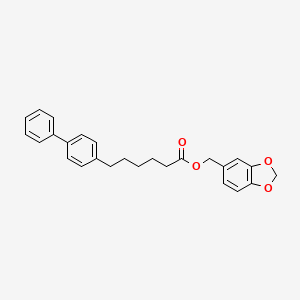

IUPAC Name |

(5Z,8Z,11Z)-N-methylsulfonyl-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO4S/c1-3-4-13-16-19-20(26-19)17-14-11-9-7-5-6-8-10-12-15-18-21(23)22-27(2,24)25/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3,(H,22,23)/b7-5-,10-8-,14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGGGACSUDOHOT-PHTXUDHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14(15)-Eet-SI | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)

![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)

![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)

![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)

![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)

![Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate](/img/structure/B570661.png)

![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)